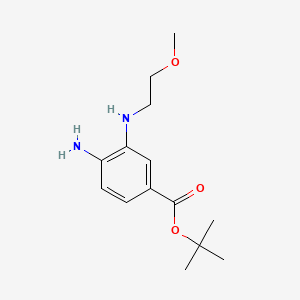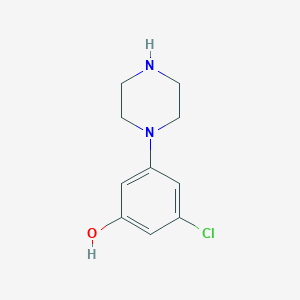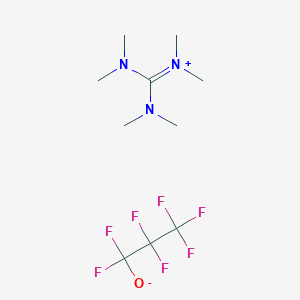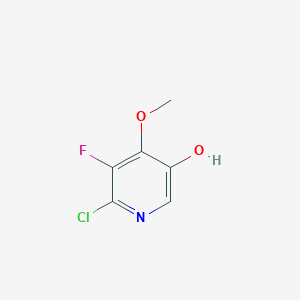
(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a phenylmethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypiperidin-4-yl)-phenylmethanone typically involves the reaction of 4-hydroxypiperidine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxypiperidin-4-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxypiperidin-4-yl)-phenylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes to study enzyme activity and receptor binding.
Medicine
In medicine, (4-Hydroxypiperidin-4-yl)-phenylmethanone derivatives are explored for their potential therapeutic effects. They are investigated for their anticancer, antiviral, and antibacterial properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of (4-Hydroxypiperidin-4-yl)-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety play crucial roles in binding to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A derivative with a chlorophenyl group, known for its use in medicinal chemistry.
4-Piperidinol: Another analog with a hydroxyl group on the piperidine ring.
Uniqueness
(4-Hydroxypiperidin-4-yl)-phenylmethanone is unique due to the presence of both the hydroxyl group and the phenylmethanone moiety. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
61714-99-6 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
(4-hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(10-4-2-1-3-5-10)12(15)6-8-13-9-7-12;/h1-5,13,15H,6-9H2;1H |
Clé InChI |
OFSNBGWWBKVDBR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C(=O)C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)


![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)

![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)

![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
